molecular formula C10H10N2O3 B1482390 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid CAS No. 2098006-46-1

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1482390
CAS No.: 2098006-46-1
M. Wt: 206.2 g/mol
InChI Key: AMMMETSQEKZWGY-UHFFFAOYSA-N
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Description

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid is an organic compound containing a furan ring and a pyrazole ring connected by a propanoic acid chain. This hybrid structure potentially allows for diverse chemical reactivity and biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid can be achieved through several routes. One common method involves:

  • Starting Materials: : The synthesis begins with the preparation of key intermediates such as 3-furan and 3-aminopyrazole.

  • Formation of Pyrazole Intermediate: : Through a cyclocondensation reaction, 3-aminopyrazole is reacted with a suitable diketone under acidic or basic conditions to form a pyrazole intermediate.

  • Coupling Reaction: : The furan-3-yl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

  • Formation of Propanoic Acid Chain: : The pyrazole intermediate is reacted with a suitable propanoic acid derivative under mild conditions to finally yield the desired compound.

Industrial Production Methods

While the laboratory synthesis provides a detailed pathway for small-scale preparation, industrial production may involve more streamlined and efficient methods, leveraging catalytic processes, continuous flow chemistry, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions including:

  • Oxidation: : The furan ring is particularly susceptible to oxidation, leading to products like furan carboxylic acids.

  • Reduction: : The pyrazole ring can be reduced under hydrogenation conditions, resulting in different hydrogenated pyrazole derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and peracids.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Conditions often involve halogenating agents and Lewis acids to facilitate electrophilic attack on the furan ring.

Major Products Formed

  • Oxidation Products: : Furan-2,3-dicarboxylic acid

  • Reduction Products: : Dihydropyrazole derivatives

  • Substitution Products: : Halogenated furans

Scientific Research Applications

Chemistry

In chemistry, 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their potential reactivity and functional properties.

Biology

In biological studies, this compound might be evaluated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties, owing to the bioactivity commonly associated with furan and pyrazole moieties.

Medicine

Medical research may focus on exploring its pharmacological potential, including its action as an enzyme inhibitor, receptor agonist, or antagonist, given the presence of the bioactive furan and pyrazole rings.

Industry

In the industrial sector, this compound can be used in the development of novel materials or as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-1H-pyrazol-4-yl)propanoic acid: : Similar but with the furan ring at a different position, leading to different reactivity.

  • 3-(3-Pyridyl)-1H-pyrazol-4-yl)propanoic acid: : Contains a pyridyl group instead of furan, affecting its electronic properties and biological activity.

  • 3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid: : Thiophene as a sulfur analog of furan, offering different reactivity and stability.

Uniqueness

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanoic acid stands out due to the specific placement of the furan ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

This detailed analysis covers various aspects of this compound, showcasing its potential for further research and application.

Properties

IUPAC Name

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMMETSQEKZWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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